molecular formula C6H2Cl3NaO3S B7737256 sodium;2,4,5-trichlorobenzenesulfonate

sodium;2,4,5-trichlorobenzenesulfonate

Cat. No.: B7737256
M. Wt: 283.5 g/mol
InChI Key: OMVLAGBUFPUMGQ-UHFFFAOYSA-M
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Description

Chemical Identity and Structure Sodium 2,4,5-trichlorobenzenesulfonate (CAS: 53423-65-7) is an organosulfonate salt with the molecular formula C₆H₂Cl₃NaO₃S and a molecular weight of 283.49 g/mol . Its structure comprises a benzenesulfonate backbone substituted with three chlorine atoms at the 2-, 4-, and 5-positions, with a sodium counterion (Figure 1). The compound is commercially available in purities ≥98%, with pricing varying by quantity (e.g., ¥124.00 for 5g to ¥1,465.00 for 500g) .

Applications Primarily, it serves as a flame retardant in polycarbonate plastics, categorized under "STB" (Sodium Trichloro Benzene Sulfonate) in the global market . Its ionic nature and thermal stability contribute to its efficacy in suppressing combustion by releasing non-flammable gases.

Properties

IUPAC Name

sodium;2,4,5-trichlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O3S.Na/c7-3-1-5(9)6(2-4(3)8)13(10,11)12;/h1-2H,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVLAGBUFPUMGQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: Sodium 2,4,5-trichlorobenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfonation typically yields sulfonic acid derivatives, while substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

Sodium 2,4,5-trichlorobenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism by which sodium 2,4,5-trichlorobenzenesulfonate exerts its effects involves its strong electrophilic nature, making it highly reactive towards nucleophiles . This reactivity allows it to participate in various chemical reactions, particularly in the sulfonation of aromatic compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyanomethyl 2,4,5-Trichlorobenzenesulfonate
  • Formula: C₈H₄Cl₃NO₃S (Example 9 in ).
  • Properties : A sulfonate ester synthesized via nucleophilic substitution between 2,4,5-trichlorobenzenesulfonyl chloride and glycolonitrile.
    • Melting Point : 80–83°C.
    • Solubility : Insoluble in water but highly soluble in acetone, dimethylformamide, and diacetone alcohol .
  • Applications : Acts as an antimicrobial agent in paints due to its lipophilic ester group, enhancing adhesion to hydrophobic surfaces.

Key Differences :

  • Unlike the sodium salt, the cyanomethyl derivative lacks ionic character, reducing water solubility but improving compatibility with organic matrices.
  • The ester group introduces hydrolytic instability under alkaline conditions, limiting its use in aqueous systems compared to the stable sodium sulfonate .
Stilbazolium 2,4,5-Trichlorobenzenesulfonate Derivatives
  • Example: 1-Methyl-4-(4-morpholinostyryl)pyridinium 2,4,5-trichlorobenzenesulfonate ().
  • Structure : Combines a stilbazolium cation (a conjugated chromophore) with the sulfonate anion.
  • Properties: Solubility: Moderate in polar solvents like methanol due to ionic interactions. Functionality: The sulfonate anion stabilizes the cation via charge balancing, critical for nonlinear optical (NLO) properties.
  • Applications : Used in NLO materials for photonics and optoelectronics, leveraging the sulfonate’s electron-withdrawing effects to enhance hyperpolarizability .

Key Differences :

  • The sodium salt’s standalone ionic structure contrasts with the hybrid ionic-covalent bonding in stilbazolium derivatives.
  • The sodium salt lacks the π-conjugated systems required for NLO activity, restricting its utility to flame retardancy.
Sodium 2,4,5-Trichlorophenolate
  • Formula : C₆H₂Cl₃NaO (CAS: 136-32-3; ).
  • Properties: A phenolate salt with three chlorine substituents. Solubility: Water-soluble due to the ionic Na⁺ counterion. Applications: Historically used as a wood preservative and biocide (e.g., "Dowicide B") .

Key Differences :

  • Functional Group: The phenolate (–O⁻) group is more nucleophilic and less stable under acidic conditions compared to the sulfonate (–SO₃⁻), which is resistant to hydrolysis.

Comparative Data Table

Compound Molecular Formula Solubility (Water) Melting Point (°C) Key Applications
Sodium 2,4,5-trichlorobenzenesulfonate C₆H₂Cl₃NaO₃S High Not reported Flame retardants
Cyanomethyl 2,4,5-trichlorobenzenesulfonate C₈H₄Cl₃NO₃S Insoluble 80–83 Antimicrobial paints
Stilbazolium sulfonate derivative C₂₄H₂₀Cl₃N₂O₃S Moderate Not reported Nonlinear optical materials
Sodium 2,4,5-trichlorophenolate C₆H₂Cl₃NaO High Not reported Biocides

Structural and Functional Insights

  • Thermal Stability : The sodium sulfonate’s ionic lattice enhances thermal stability (critical for flame retardancy), while ester derivatives decompose at lower temperatures .
  • Reactivity : Sulfonate esters (e.g., phenyl 2,4,5-trichlorobenzenesulfonate) undergo competitive C–O/S–O bond cleavage in nucleophilic environments, unlike the inert sodium salt .
  • Crystal Packing : In phenyl 2,4,5-trichlorobenzenesulfonate, C–Cl⋯π interactions dominate , whereas the sodium salt likely exhibits ionic and hydrogen-bonding networks.

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